6-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-1,2,4-triazin-5-ol
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Overview
Description
6-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-1,2,4-triazin-5-ol: , also known by its systematic name, is a heterocyclic compound with a unique structure. Let’s break it down:
Core Structure: It consists of a triazine ring (1,2,4-triazine) fused with a pyrazole ring (4-nitro-1H-pyrazol-1-yl) and a hydroxyl group (5-ol) at position 5. The methyl group at position 6 adds further complexity.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of a pyrazole derivative (bearing the nitro group) with a triazine precursor. The reaction typically occurs under mild conditions, yielding the desired compound.
- While not widely produced industrially, research laboratories synthesize this compound for scientific investigations and potential applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group may yield amino derivatives.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Hydrogenation: Hydrogen gas (H₂) and a suitable catalyst.
Substitution: Alkylating agents or nucleophiles.
- Reduction of the nitro group may lead to amino derivatives.
- Substitution reactions can yield various derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fusion of pyrazole and triazine rings sets it apart.
Similar Compounds: Other pyrazole-triazine hybrids, such as related derivatives with varying substituents.
Properties
Molecular Formula |
C7H6N6O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-methyl-3-(4-nitropyrazol-1-yl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H6N6O3/c1-4-6(14)9-7(11-10-4)12-3-5(2-8-12)13(15)16/h2-3H,1H3,(H,9,11,14) |
InChI Key |
KULXDSSFLZVKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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